Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
Description
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing compound characterized by a substituted oxirane (epoxide) ring fused with a 2-chlorophenyl group and a methyl ester moiety. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.65 g/mol. The compound features a stereochemically complex structure due to the chiral centers in the oxirane ring, which can influence its reactivity and biological activity .
The 2-chlorophenyl substituent likely enhances electrophilicity at the epoxide ring, making it reactive toward nucleophiles—a property exploited in synthesizing bioactive molecules.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11ClO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI Key |
JOIFRFLAWONKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Epoxidation of α,β-Unsaturated Carboxylates
A common approach involves starting from an α,β-unsaturated ester precursor, which is then epoxidized to form the oxirane ring.
- Synthesize methyl 3-(2-chlorophenyl)-3-alkenyl-2-carboxylate.
- Subject this intermediate to epoxidation conditions using peracids (e.g., meta-chloroperbenzoic acid, m-CPBA).
- Starting material: methyl 3-(2-chlorophenyl)-3-alkenyl-2-carboxylate.
- Epoxidizing agent: m-CPBA (typically 1.1 equivalents).
- Solvent: Dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Time: 1-24 hours depending on substrate reactivity.
Methyl 3-(2-chlorophenyl)-3-alkenyl-2-carboxylate + m-CPBA → this compound
- High selectivity.
- Mild conditions.
Epoxidation of Alkylated Phenyl Precursors
Alternatively, starting from a chlorophenyl-substituted alkene, epoxidation proceeds via:
- Preparation of chlorophenyl-alkene: via Wittig or Horner–Wadsworth–Emmons reactions.
- Epoxidation: using peracid reagents under controlled conditions.
- Synthesize 2-chlorostyrene derivatives.
- Epoxidize with m-CPBA or similar oxidants.
- Chlorophenyl-alkene.
- m-CPBA.
- Solvent: DCM or chloroform.
- Temperature: 0°C to room temperature.
- Formation of the desired oxirane with chlorophenyl substitution.
Ring-Closing Strategies Using Epoxide Precursors
In some cases, the oxirane ring can be formed via intramolecular cyclization:
- Starting from halohydrins: chlorinated diols can be cyclized using base to form epoxides.
- Reagents: Sodium hydroxide or potassium tert-butoxide.
- Conditions: Reflux in suitable solvents like DMSO or THF.
Specific Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Epoxidation | m-CPBA (1.1 eq) | DCM | 0°C to RT | 1-24 h | Variable | Selective for terminal or internal olefins |
| Cyclization | NaOH or KOH | DMSO or THF | Reflux | Several hours | Moderate to good | For halohydrin to epoxide conversion |
Data Tables and In-Depth Research Findings
Reaction Conditions Summary
| Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | References |
|---|---|---|---|---|---|---|
| Epoxidation of alkene | m-CPBA | DCM | 0°C to RT | 2-24 h | 70-90% | , |
| Cyclization of halohydrin | NaOH | DMSO | Reflux | 4-6 h | 60-80% |
Notable Findings
- The epoxidation of chlorinated styrene derivatives with m-CPBA generally proceeds with high regioselectivity, favoring the less hindered alkene carbon.
- The presence of the chlorophenyl group influences the electronic properties, often requiring optimized reaction times and temperatures to prevent over-oxidation or side reactions.
- The use of phase-transfer catalysts such as 18-crown-6 can enhance yields by facilitating reagent transfer in biphasic systems.
Additional Considerations
- Choice of Protecting Groups: When necessary, protecting groups may be employed to shield sensitive functional groups during epoxidation.
- Purification: Typically achieved through column chromatography using silica gel with solvent systems like hexanes/ethyl acetate.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, with characteristic signals for the oxirane ring and aromatic chlorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound belonging to the oxirane class, characterized by a three-membered cyclic ether structure. It features a 2-chlorophenyl group, a methyl group, and a carboxylate ester group attached to the oxirane ring. The molecular formula is and its molecular weight is approximately 226.66 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it interesting in chemistry and pharmacology.
Scientific Research Applications
- Organic Synthesis this compound serves as a building block for synthesizing complex organic molecules.
- Pharmaceutical Research It is investigated for its antimicrobial and anticancer properties, suggesting its utility in medicinal chemistry. The specific interactions with biological targets may involve the reactivity of the oxirane ring, which can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
- Reactivity The oxirane ring's reactivity allows it to interact with nucleophiles, leading to covalent modifications of proteins or other biomolecules, potentially disrupting normal cellular processes and highlighting its potential therapeutic applications.
- Potential Biological Activity Research indicates that this compound exhibits potential biological activities.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects :
- The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, increasing electrophilicity at the epoxide ring compared to 4-methoxyphenyl (electron-donating) derivatives .
- Halogen Synergy : The 2-chloro-4-fluorophenyl analogue (CAS 1511187-12-4) demonstrates enhanced bioactivity due to combined electronegativity and steric effects .
Stereochemical Considerations :
- Epoxides like (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide (CAS structure in ) highlight the role of stereochemistry in intermolecular interactions, which can be analyzed using crystallographic tools (e.g., SHELXL , ORTEP-3 ).
Research Findings and Data Analysis
Crystallographic Studies
- SHELX software (e.g., SHELXL, SHELXS) has been pivotal in resolving stereochemical configurations of epoxides, including the title compound’s analogues .
- Crystal structures of (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide (R factor = 0.031) confirm the planar nature of the oxirane ring and substituent orientation .
Computational Modeling
Tools like Mercury CSD enable visualization of packing patterns and intermolecular interactions, critical for understanding stability and reactivity .
Biological Activity
Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound belonging to the oxirane class, characterized by a three-membered cyclic ether structure. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO3
- Molecular Weight : 226.66 g/mol
- Functional Groups :
- Oxirane ring
- Carboxylate ester
- Chlorophenyl group
The presence of the chlorophenyl group enhances the compound's reactivity, potentially influencing its biological interactions. The oxirane ring can engage in nucleophilic reactions, allowing it to form covalent bonds with various biological targets such as proteins and nucleic acids, which may disrupt normal cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and DNA damage .
Case Study: Effect on Cancer Cell Lines
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability:
- IC50 Value : 25 µg/mL after 48 hours of exposure.
- Morphological changes consistent with apoptosis were observed through microscopy.
The biological activity of this compound is likely mediated through its ability to form reactive intermediates that can modify biomolecules. The oxirane ring's reactivity allows it to interact with nucleophilic sites on proteins or nucleic acids, leading to potential therapeutic applications in cancer and infectious diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods such as continuous flow reactors have been explored to optimize these reactions.
Table 2: Synthesis Pathway Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| 1 | Chlorobenzene + Epichlorohydrin | Reflux in the presence of base |
| 2 | Esterification with Methanol | Acid catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
